1,1,2-Trichloro(1,2-13C2)ethene
Overview
Description
1,1,2-Trichloro(1,2-13C2)ethene is a chlorinated hydrocarbon with the molecular formula C2HCl3. It is a stable, colorless liquid with a sweet odor. This compound is used in various industrial applications, including as a solvent and an intermediate in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trichloro(1,2-13C2)ethene can be synthesized through the chlorination of ethylene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction conditions are carefully controlled to ensure the selective formation of the trichlorinated product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The reaction is carried out in continuous flow reactors to maximize yield and efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trichloro(1,2-13C2)ethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction with zinc and hydrochloric acid can convert it to ethylene.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles under basic conditions.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Ethylene.
Substitution: Various substituted ethene derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,2-Trichloro(1,2-13C2)ethene is used in scientific research for various applications:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: Studying the effects of chlorinated hydrocarbons on biological systems.
Medicine: Investigating its potential use in drug development and as a model compound for studying metabolic pathways.
Industry: Used in the production of other chemicals and as a cleaning agent
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro(1,2-13C2)ethene involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to proteins and DNA, leading to various biological effects. The molecular targets include enzymes involved in detoxification pathways and cellular signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloroethane: Similar in structure but lacks the isotopic labeling.
1,1,2-Trichloro-1,2,2-trifluoroethane: Contains additional fluorine atoms, making it more stable and less reactive
Uniqueness
1,1,2-Trichloro(1,2-13C2)ethene is unique due to its isotopic labeling, which makes it valuable for tracing studies in chemical and biological research. The presence of the 13C isotopes allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Properties
IUPAC Name |
1,1,2-trichloro(1,2-13C2)ethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTXAVWGXDQKEL-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=[13C](Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745967 | |
Record name | 1,1,2-Trichloro(~13~C_2_)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-00-2 | |
Record name | 1,1,2-Trichloro(~13~C_2_)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93952-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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